molecular formula C12H18ClN3 B12821500 (1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine

(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine

Cat. No.: B12821500
M. Wt: 239.74 g/mol
InChI Key: BCUKFOIMJYZSMH-UHFFFAOYSA-N
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Description

(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine is a chemical compound that features a piperidine ring substituted with a chloropyridine moiety and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with piperidine, followed by reductive amination to introduce the methanamine group. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced form.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced derivatives of the chloropyridine moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of certain receptors or enzymes.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine
  • (1-((6-Chloropyridin-3-yl)methyl)piperidin-2-yl)methanamine

Uniqueness

(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methanamine group and the chloropyridine moiety can affect the compound’s binding affinity and selectivity for certain targets, making it distinct from its analogs.

Properties

Molecular Formula

C12H18ClN3

Molecular Weight

239.74 g/mol

IUPAC Name

[1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl]methanamine

InChI

InChI=1S/C12H18ClN3/c13-12-4-3-11(7-15-12)9-16-5-1-2-10(6-14)8-16/h3-4,7,10H,1-2,5-6,8-9,14H2

InChI Key

BCUKFOIMJYZSMH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CN=C(C=C2)Cl)CN

Origin of Product

United States

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